![molecular formula C10H13N3O2 B2745362 6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 129909-67-7](/img/structure/B2745362.png)

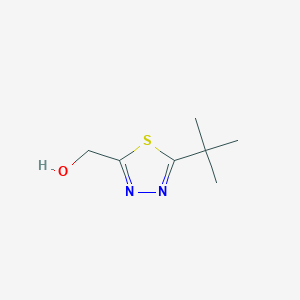

6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

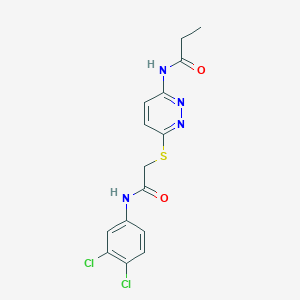

The compound “6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one” is a pyrazolo[1,5-a]pyrimidine derivative . It has a molecular weight of 207.23 and a molecular formula of C10H13N3O2 .

Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 207.23 and a molecular formula of C10H13N3O2 . Other specific physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques

Various synthesis techniques have been explored for compounds similar to 6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. For instance, the reactivity of pyrazolo[1,5-a]pyrimidines has been studied, leading to the synthesis of derivatives with potential as benzodiazepine receptor ligands (Bruni et al., 1994). Additionally, the synthesis of pyrazolopyrimidines through various reactions, including the use of hydroxylamine or methoxyamine, has been documented (Bruni et al., 1996).

Crystallographic Analysis

The supramolecular structure and crystallographic properties of dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-ones have been explored using X-ray crystallography and DFT calculations. This research provides insights into the molecular arrangement and interactions within the crystal lattice of related compounds (Borbulevych, 2010).

Biological and Pharmacological Activity

Antimicrobial Activity

Investigations into the antimicrobial activity of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones have been conducted. These studies help in understanding the potential of these compounds in combating various microbial strains, although significant activity was not observed in some cases (Bruni et al., 1996).

Anticancer Properties

Research into novel pyrazolopyrimidines derivatives has highlighted their potential as anticancer and anti-5-lipoxygenase agents. These studies contribute to the development of new therapeutic agents for cancer treatment (Rahmouni et al., 2016).

Anti-inflammatory and Analgesic Activities

The synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety has been explored, focusing on their potential anti-inflammatory, analgesic, and antipyretic activities. This research provides a foundation for the development of new drugs in these therapeutic areas (Antre et al., 2011).

Novel Applications and Advanced Studies

Synthesis of Heterocyclic Systems

Innovative approaches to synthesizing pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidin-2(1H)-ones and their use in preparing tetraheterocyclic systems have been studied. These compounds can serve as a basis for the development of new chemical entities with various applications (El-Essawy, 2010).

Molecular Recognition Processes

Studies on pyrimidine pyrazole heterocycles have delved into their synthesis and antimicrobial activities, providing insight into their role in molecular recognition processes, which are vital in the development of pharmaceuticals (Kumar et al., 2014).

Quantum Chemical Calculations

Quantum chemical calculations and DFT studies of novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives offer insights into the molecular properties of these compounds, facilitating their potential application in various scientific fields (Saracoglu et al., 2019).

Zukünftige Richtungen

Pyrazolo[1,5-a]pyrimidines, including “6-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one”, have attracted significant attention due to their diverse biological potential . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Eigenschaften

IUPAC Name |

6-(2-hydroxyethyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-6-5-9-11-7(2)8(3-4-14)10(15)13(9)12-6/h5,12,14H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUYCVAVXCXSRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2N1)CCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745287.png)

![2-chloro-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B2745288.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2745289.png)

![N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745292.png)

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2745293.png)

![ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2745296.png)

![2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2745298.png)

![N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2745299.png)